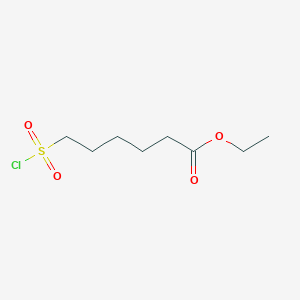

Ethyl 6-(chlorosulfonyl)hexanoate

Descripción general

Descripción

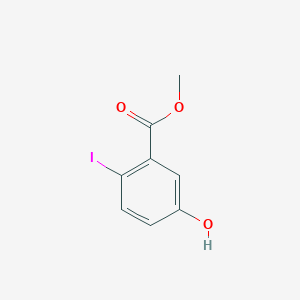

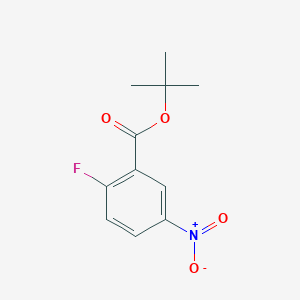

Ethyl 6-(chlorosulfonyl)hexanoate, also known as ethyl 6-chlorohexanoate, is a chemical compound belonging to the class of organosulfur compounds. It is a colorless liquid with a pungent odor. It is a versatile reagent used in organic synthesis, and has a wide range of applications in the fields of medicine, chemical engineering, and materials science.

Aplicaciones Científicas De Investigación

Catalysis and Synthesis

- Ethyl 6-(chlorosulfonyl)hexanoate has been explored in the context of catalytic processes, particularly in the synthesis of higher alcohols such as 2-Ethyl-1-hexanol through the Guerbet reaction. This demonstrates the compound's utility in creating more complex alcohol structures from simpler ones like ethanol, potentially for sustainable chemical production methods (Patel et al., 2015).

Chemical Properties and Analysis

- Research has delved into the chemical and textural characteristics of chlorosulfonated materials, which could be related to derivatives of Ethyl 6-(chlorosulfonyl)hexanoate. Such studies investigate the impact of chlorosulfonation on materials like styrene-divinylbenzene copolymer beads, providing insights into the chemical modifications and potential applications of these materials in various industrial processes (Rabia et al., 1996).

Environmental Applications

- The removal of 2-Ethyl-1-hexanol from aqueous solutions, which could be an application or a study related to the degradation or transformation of Ethyl 6-(chlorosulfonyl)hexanoate, has been examined. This involves understanding how compounds like Ethyl 6-(chlorosulfonyl)hexanoate or its derivatives interact with environmental matrices and how they can be efficiently removed or recovered, highlighting the environmental aspect of its applications (Chang et al., 2013).

Methodological Advances

- The synthesis of Ethyl 6-(chlorosulfonyl)hexanoate and related compounds involves innovative methodological approaches, demonstrating advancements in chemical synthesis techniques. For example, the synthesis of hexanoic acid 2-(diethylamino) ethyl ester from hexanoic acid showcases the development of efficient synthesis routes for related ester compounds, which could be extended or analogous to methods used for Ethyl 6-(chlorosulfonyl)hexanoate (Zhao Qing-lan, 2007).

Propiedades

IUPAC Name |

ethyl 6-chlorosulfonylhexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15ClO4S/c1-2-13-8(10)6-4-3-5-7-14(9,11)12/h2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZUXFLPHSAOFDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCS(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80626146 | |

| Record name | Ethyl 6-(chlorosulfonyl)hexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80626146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 6-(chlorosulfonyl)hexanoate | |

CAS RN |

319452-62-5 | |

| Record name | Hexanoic acid, 6-(chlorosulfonyl)-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=319452-62-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 6-(chlorosulfonyl)hexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80626146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

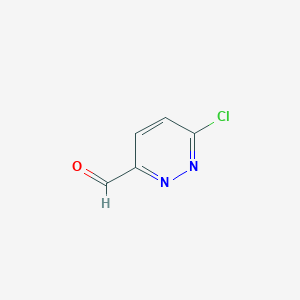

![2-Chloro-4-[(2,2,2-trifluoroethyl)amino]pyrimidine-5-carbonitrile](/img/structure/B1344175.png)

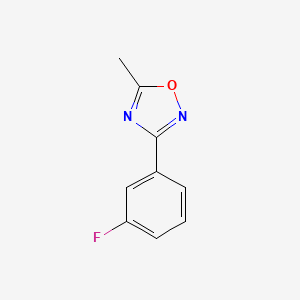

![6-Benzyl-1,4,5,6,7,8-hexahydroimidazo-[4,5-d]azepine](/img/structure/B1344176.png)

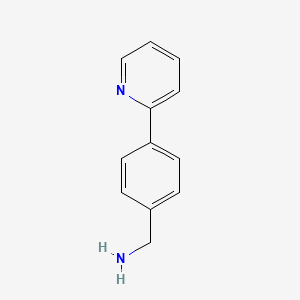

![[4-(Pyridin-4-yl)phenyl]methanamine](/img/structure/B1344180.png)